molecular formula C14H11ClFNO B5369875 2-chloro-4-fluoro-N-(3-methylphenyl)benzamide

2-chloro-4-fluoro-N-(3-methylphenyl)benzamide

Cat. No. B5369875
M. Wt: 263.69 g/mol
InChI Key: MHBHIFGIKKAIHB-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(3-methylphenyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly referred to as CFMB and is known for its potential applications in scientific research.

Mechanism of Action

CFMB exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. CFMB inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. CFMB also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects
CFMB has been shown to exhibit anti-inflammatory, analgesic, and anticancer effects. It inhibits the activity of COX-2, thereby reducing the production of prostaglandins, which are known to cause inflammation and pain. CFMB also induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

CFMB has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological effects have been extensively studied. CFMB has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties, which make it a promising candidate for further research. However, CFMB also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological effects. Additionally, CFMB may have some toxic effects, and its safety profile needs to be further evaluated.

Future Directions

There are several future directions for research on CFMB. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory disorders, such as arthritis and asthma. Another direction is to explore its anticancer properties and its potential as a chemotherapeutic agent. Further research is also needed to elucidate the mechanism of action of CFMB and to evaluate its safety profile.

Synthesis Methods

The synthesis of CFMB involves the reaction of 2-chloro-4-fluoroaniline with 3-methylbenzoic acid in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is purified by column chromatography to obtain pure CFMB.

Scientific Research Applications

CFMB has been extensively studied for its potential applications in scientific research. It is known to exhibit anti-inflammatory, analgesic, and anticancer properties. CFMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. CFMB has also been reported to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

2-chloro-4-fluoro-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBHIFGIKKAIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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